Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI)
Overview
Description
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI) is a heterocyclic compound that belongs to the imidazopyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)-(9CI) is a structural analog (isostere) of purine bases, such as adenine and guanine . It has been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .
Mode of Action
The compound interacts with its targets through a process of phosphorylation . This interaction leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . The compound also shows affinity for the enzyme active site at different strengths .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The activation of NF-kappaB through the process of phosphorylation is one of the key biochemical pathways affected by this compound .
Result of Action
The result of the compound’s action is the modulation of various cellular functions. By interacting with its targets and affecting key biochemical pathways, the compound can influence the behavior of cancerous cells, pathogens, immune system components, and enzymes involved in carbohydrate metabolism .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This suggests that the pH of the environment could significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[1,5-c]pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents onto the imidazo[1,5-c]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-c]pyrimidine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This compound is structurally similar but has a different arrangement of nitrogen atoms in the fused ring system.
Imidazo[4,5-b]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyrimidine: This compound shares the imidazo[1,5] core but differs in the position of the nitrogen atoms in the pyrimidine ring.
Uniqueness
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group at the 7-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(7S)-5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3.ClH/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5;/h2-3,5H,1H2,(H,9,13)(H,11,12);1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCNDUDBMDLVMR-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N2C1=CN=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)N2C1=CN=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151112-05-9 | |
Record name | (7S)-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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